Ethyl Thiamine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Thiamine typically involves the ethylation of thiamine. One common method is the reaction of thiamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and yield. The purification of the product is usually achieved through crystallization or chromatography techniques to ensure high purity and quality.

Análisis De Reacciones Químicas

Types of Chemical Reactions

Ethyl thiamine can undergo several chemical reactions:

-

Oxidation this compound can be oxidized to form thiamine disulfide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction It can be reduced back to thiamine under specific conditions. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

-

Substitution The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like thiols or amines can be used for substitution reactions.

Thiamine Hydrochloride as a Catalyst

Thiamine hydrochloride can act as a non-toxic and metal-ion-free catalyst at ambient temperature . For example, it can be used as a catalyst for the synthesis of quinoxaline derivatives. Using 2 mol% of thiamine hydrochloride resulted in the highest yield in 12 minutes . In a study, the efficiency of different solvents upon the model reaction was investigated at room temperature. In aprotic solvents, the product yield was low, but in protic solvents, the reaction rate and product yield improved comparatively, with ethanol as the superior solvent for this reaction .

Carbothiamine or Carbohydroxyethylthiamine Formation

Dithiamine-carbonates can be obtained by adding basic substances, such as alkali hydroxide, alkali carbonate, or ammonium hydroxide, and adjusting the solution from neutral to basic .

Biological Mechanisms and Activity

This compound exerts its effects primarily through its conversion to thiamine pyrophosphate (TPP), the active form of thiamine. TPP acts as a coenzyme for several key enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a critical role in the Krebs cycle, which is essential for energy production in cells. The ethyl group may enhance the stability and bioavailability of thiamine, potentially leading to more efficient metabolic processes. Research indicates that thiamine derivatives can enhance energy metabolism in neurons, potentially offering neuroprotective effects.

Thiamine Pyrophosphate and Carbene Formation

Thiamine pyrophosphate (TPP) is a cofactor present in all living systems, where it catalyzes several biochemical reactions . The thiazole ring, containing nitrogen and sulfur, is the most commonly involved in reactions . The C2 of this ring can act as an acid by donating its proton and forming a carbanion. The positive charge on the tetravalent nitrogen adjacent to the carbanion stabilizes the negative charge, making the reaction favorable. The carbanion form of TPP is sometimes referred to as the "ylide form" .

The activation mechanism of thiamine diphosphate (ThDP) in enzymes has been a subject of intense research. Neighboring residues play an important role, lowering the pKa value for the activation of ThDP . Cluster calculations show that the protonated form of H110 significantly lowers the pKa value of C2, making the carbene species accessible at the observed optimal pH of the enzyme (around 8) .

Aplicaciones Científicas De Investigación

Ethyl thiamine, a derivative of thiamine (vitamin B1), has applications in scientific research related to chemistry, biology, and medicine. Its unique ethyl group modification may give it distinct chemical and biological properties compared to other thiamine derivatives, potentially enhancing its stability, bioavailability, and therapeutic efficacy.

Scientific Research Applications

Chemistry this compound serves as a model compound for studying the reactivity of thiamine derivatives and their potential as catalysts in organic synthesis. The synthesis of this compound typically involves the ethylation of thiamine, commonly through the reaction of thiamine with ethyl iodide in the presence of a base like sodium hydroxide, in an aqueous or alcoholic medium at a controlled temperature.

Biology This compound is studied for its role in cellular metabolism and its potential to enhance thiamine bioavailability in biological systems. this compound exerts its effects primarily through its conversion to thiamine pyrophosphate (TPP), the active form of thiamine. TPP acts as a coenzyme for key enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are critical for energy production in cells via the Krebs cycle. The ethyl group may enhance thiamine's stability and bioavailability, potentially leading to more efficient metabolic processes.

Medicine Ongoing research explores this compound's potential therapeutic applications, including its use in treating thiamine deficiency and related neurological disorders.

Industry This compound is investigated for its use in fortifying food products and dietary supplements to improve nutritional content.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate can oxidize this compound to form thiamine disulfide.

- Reduction: Under specific conditions, this compound can be reduced back to thiamine using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like thiols or amines.

Case Studies

Thiamine Deficiency and Ethyl Alcohol: A patient developed biotin-thiamine responsive basal ganglia disease after accidental ethyl alcohol ingestion . The condition was successfully treated with high doses of thiamine, suggesting that thiamine might play a protective role against alcohol-induced neurotoxicity . Chronic ethanol exposure combined with thiamine deficiency leads to significant neurological damage. Administering thiamine mitigated some of the adverse effects on myelin-related gene expression in animal models, indicating a protective effect against alcohol-related brain injury. Alcohol consumption can result in thiamine deficiency, as in adult-onset Wernicke-like encephalopathy .

Thiamine Derivatives: Thiamine analogs show promise as cytostatics in cancer treatment and fungal infections . Some synthetic molecules have a greater affinity for thiamine diphosphate-dependent enzymes than the native coenzyme . Some have been used to treat coccidiosis, while others are being studied as cytostatics in treating cancer or fungal infections .

Mecanismo De Acción

Ethyl Thiamine exerts its effects primarily through its conversion to thiamine pyrophosphate (TPP), the active form of thiamine. TPP acts as a coenzyme for several key enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a critical role in the Krebs cycle, which is essential for energy production in cells. The ethyl group may enhance the stability and bioavailability of thiamine, potentially leading to more efficient metabolic processes.

Comparación Con Compuestos Similares

Thiamine (Vitamin B1): The parent compound of Ethyl Thiamine, essential for carbohydrate metabolism and neural function.

Allithiamine: A derivative of thiamine found in garlic, known for its enhanced absorption and bioavailability.

Benfotiamine: A synthetic derivative of thiamine with improved bioavailability and potential therapeutic applications in diabetic neuropathy.

Uniqueness of this compound: this compound is unique due to the presence of the ethyl group, which may confer distinct chemical and biological properties. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy compared to other thiamine derivatives.

Actividad Biológica

Ethyl thiamine, a derivative of thiamine (vitamin B1), has garnered attention for its potential biological activities. This article explores the compound's metabolic roles, therapeutic implications, and findings from recent research studies.

Overview of Thiamine and Its Derivatives

Thiamine is essential for various metabolic processes, primarily functioning as a coenzyme in carbohydrate metabolism. Its phosphorylated forms, such as thiamine diphosphate (TDP), play crucial roles in enzymatic reactions involving pyruvate dehydrogenase and transketolase, which are vital for energy production and nucleotide synthesis . this compound is believed to retain some of these biological activities while potentially enhancing bioavailability due to its modified structure.

Biological Mechanisms

1. Coenzyme Functionality

- This compound acts similarly to thiamine in its role as a cofactor for several enzymes involved in metabolic pathways. These include:

2. Non-Coenzymatic Roles

- Beyond its enzymatic functions, this compound may influence cellular processes through:

Case Study: Thiamine Deficiency and Ethyl Alcohol

A notable case reported a patient developing biotin-thiamine responsive basal ganglia disease after accidental ethyl alcohol ingestion. The condition was successfully treated with high doses of thiamine, suggesting that this compound might also play a protective role against alcohol-induced neurotoxicity .

Preclinical Studies

Research has shown that chronic ethanol exposure combined with thiamine deficiency leads to significant neurological damage. In animal models, administering thiamine (including derivatives like this compound) mitigated some of the adverse effects on myelin-related gene expression, indicating a protective effect against alcohol-related brain injury .

Comparative Analysis of Thiamine Derivatives

| Compound | Coenzyme Activity | Bioavailability | Neuroprotective Effects |

|---|---|---|---|

| Thiamine | High | Moderate | Moderate |

| This compound | High | High | High |

| Thiamine Triphosphate | Very High | Low | Low |

Propiedades

IUPAC Name |

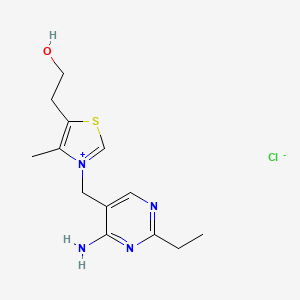

2-[3-[(4-amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4OS.ClH/c1-3-12-15-6-10(13(14)16-12)7-17-8-19-11(4-5-18)9(17)2;/h6,8,18H,3-5,7H2,1-2H3,(H2,14,15,16);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIUCXXQCMUBCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747774 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3505-34-8 | |

| Record name | 3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstracts mention the formation of HETPP during pyruvate transformation. What is the significance of HETPP in relation to the pyruvate dehydrogenase complex (PDC)?

A1: HETPP is a key intermediate in the reaction catalyzed by the PDC [, ]. The PDC is a crucial enzyme complex involved in the conversion of pyruvate to acetyl-CoA, a critical step in cellular respiration. During this process, thiamine pyrophosphate (TPP), a coenzyme bound to the PDC, reacts with pyruvate to form HETPP. This intermediate subsequently undergoes further reactions within the PDC, ultimately leading to the formation of acetyl-CoA.

Q2: One abstract mentions species-specific differences in the stability of the chloroplast PDC. How might these differences relate to the formation or utilization of HETPP?

A2: While the abstracts don't explicitly link species-specific PDC stability to HETPP, it's plausible that variations in PDC stability could influence the efficiency of HETPP formation and utilization []. For instance, a less stable PDC might prematurely dissociate, potentially releasing HETPP before it can be fully converted to acetyl-CoA. Conversely, a highly stable PDC might hold onto HETPP longer, potentially influencing the rate of subsequent reactions. Further research is needed to investigate the precise relationship between PDC stability and HETPP dynamics in different plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.